3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Description
The compound of interest, 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of a thioxo group and a phenyl ring in the compound suggests potential for interesting chemical reactivity and biological activity .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to the formation of novel thioxoimidazolidine-oxindoles and imidazoline-2-thiones . Another example is the one-pot, three-component synthesis of hexahydro-6H-imidazo-[1,5-b]-β-carbolines using methyl 1-imidazolecarbodithioate as a thiocarbonyl transfer reagent . These methods demonstrate the versatility of imidazole synthesis, which can be tailored to introduce various substituents, including the thioxo group and phenyl ring, as seen in the target compound.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. Single-crystal X-ray diffraction is often used to confirm the structure of these compounds, providing detailed information about their three-dimensional conformation and intermolecular interactions . The planarity of the imidazole ring and its perpendicular orientation to adjacent phenyl rings are common structural features that can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazole derivatives undergo a variety of chemical reactions, including rearrangements and interactions with other reagents. For example, the novel compounds synthesized from the reaction of aminoquinoline-diones with isothiocyanates can rearrange under acidic conditions to yield different thioxoimidazoline derivatives . These reactions are typically characterized using spectroscopic methods such as IR, MS, and NMR, which provide insights into the functional groups present and the nature of the chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like the thioxo group and phenyl ring can affect these properties significantly. For instance, the presence of a thioxo group can enhance the compound's reactivity due to the sulfur atom's nucleophilicity . Additionally, the length and nature of substituents can impact the compound's phase behavior, as seen in the study of liquid crystalline behaviors of carboxylic acid derivatives containing a thiadiazole ring .
Scientific Research Applications
Novel Compound Synthesis
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is involved in the synthesis of various novel compounds. For instance, it reacts with alkyl or aryl isothiocyanates to yield novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds can rearrange in specific acidic conditions to form diverse structures, including 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones and others (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Antimicrobial Activities
Some derivatives of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibit antimicrobial properties. For example, compounds synthesized from reactions involving this acid have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (El‐Barbary, El-Shehawy, & Abdo, 2014).
Applications in Heterocyclic Chemistry
This acid plays a significant role in heterocyclic chemistry. It is used to synthesize various heterocyclic compounds with potential bioactivity, including 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one (Vahedi, Nami, & Nami, 2010).
Coordination Polymers
It is also utilized in the synthesis of coordination polymers. These polymers demonstrate versatile coordination abilities and have been studied for their structures and thermal properties (Shi, Shi, Wang, & Li, 2015).
properties
IUPAC Name |
3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIZTCTXXDBABW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406979 |
Source
|
Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
CAS RN |
99361-29-2 |
Source
|
Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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